molecular formula C19H16N2O3S B280705 1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B280705
M. Wt: 352.4 g/mol
InChI Key: PAULNUROMBWNTJ-UHFFFAOYSA-N
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Description

1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as MI-2, is a small molecule inhibitor of the MDM2-p53 protein-protein interaction. This compound has been extensively studied for its potential use in cancer therapy due to its ability to reactivate the p53 tumor suppressor pathway.

Mechanism of Action

1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide works by binding to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents the interaction between MDM2 and p53, leading to an increase in p53 levels and activation of the p53 pathway.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for the MDM2-p53 interaction, which reduces the potential for off-target effects. One limitation is its relatively low potency compared to other MDM2 inhibitors.

Future Directions

Future research on 1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide could focus on improving its potency and pharmacokinetic properties to increase its efficacy in cancer therapy. Additionally, research could explore the potential use of this compound in combination with other cancer therapies to enhance its effectiveness. Finally, the use of this compound in other disease states beyond cancer could be explored.

Synthesis Methods

The synthesis of 1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves a multi-step process starting with the reaction of 2-nitrobenzaldehyde with 2-methylphenylacetic acid to form 2-(2-methylphenyl)benzofuran-5-carboxylic acid. This intermediate is then converted to the corresponding acid chloride and treated with 1-methyl-1H-indole-2,3-dione to form the indole-6-sulfonamide derivative. The final step involves reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas.

Scientific Research Applications

1-methyl-N-(2-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential use in cancer therapy. The compound has been shown to reactivate the p53 tumor suppressor pathway by inhibiting the interaction between MDM2 and p53. This reactivation of the p53 pathway can lead to apoptosis and cell cycle arrest in cancer cells.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

1-methyl-N-(2-methylphenyl)-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C19H16N2O3S/c1-12-6-3-4-9-15(12)20-25(23,24)17-11-10-16-18-13(17)7-5-8-14(18)19(22)21(16)2/h3-11,20H,1-2H3

InChI Key

PAULNUROMBWNTJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C

Origin of Product

United States

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